

# Ddr1-IN-8 stability and storage conditions

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## Compound of Interest

Compound Name: Ddr1-IN-8

Cat. No.: B12389054

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## Ddr1-IN-8 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **Ddr1-IN-8**, a potent inhibitor of Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2).<sup>[1]</sup> This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of **Ddr1-IN-8** in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **Ddr1-IN-8** and what are its primary targets?

A1: **Ddr1-IN-8** is a potent small molecule inhibitor of the receptor tyrosine kinases DDR1 and DDR2.<sup>[1]</sup> It has shown anti-tumor activity and is a valuable tool for studying the roles of DDR1 and DDR2 in various physiological and pathological processes.<sup>[1]</sup>

Q2: What are the recommended storage conditions for **Ddr1-IN-8**?

A2: For long-term storage, it is recommended to store **Ddr1-IN-8** as a solid at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. For short-term storage, solutions can be kept at 4°C for up to one week.

Q3: How should I prepare a stock solution of **Ddr1-IN-8**?

A3: **Ddr1-IN-8** is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of **Ddr1-IN-8** in fresh, anhydrous DMSO. It may be necessary to use sonication to fully dissolve the compound. As DMSO is hygroscopic, which can affect solubility, it is crucial to use a fresh, unopened vial of DMSO.

Q4: What is the stability of **Ddr1-IN-8** in solution?

A4: The stability of any compound in solution is dependent on the solvent and storage conditions. For **Ddr1-IN-8**, stock solutions in DMSO are stable for up to one year when stored at -80°C.[2] The stability in aqueous media for cell culture is limited, and it is recommended to prepare fresh dilutions from the stock solution for each experiment. The stability of compounds in DMSO can be affected by moisture uptake, so proper storage of both the solid compound and the DMSO solvent is critical.[3]

## Quantitative Data Summary

Parameter	Value	Target	Notes
IC50	0.045 µM	DDR1	Cell-free kinase assay.[1]
0.126 µM	DDR2	Cell-free kinase assay.[1]	
Solubility	Soluble in DMSO	-	Use of fresh, anhydrous DMSO and sonication is recommended for optimal dissolution.

## Troubleshooting Guide

Issue 1: **Ddr1-IN-8** precipitate is observed in my stock solution.

- Possible Cause: The solubility limit may have been exceeded, or the DMSO used may have absorbed moisture.
- Solution:

- Gently warm the solution and sonicate to try and redissolve the precipitate.
- If the precipitate remains, it is recommended to prepare a fresh stock solution using a lower concentration and fresh, anhydrous DMSO.
- Ensure the stock solution is stored in a tightly sealed container at -80°C to minimize moisture absorption.

Issue 2: Inconsistent or no inhibitory effect observed in cell-based assays.

- Possible Cause 1: Compound degradation.
- Solution 1:
  - Always use freshly diluted working solutions for your experiments. Avoid using working solutions that have been stored for an extended period.
  - Ensure that the stock solution has not undergone multiple freeze-thaw cycles. Prepare single-use aliquots of the stock solution.
- Possible Cause 2: Insufficient cellular uptake.
- Solution 2:
  - Verify the final concentration of DMSO in your cell culture medium. High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
  - Optimize the incubation time and concentration of **Ddr1-IN-8** for your specific cell line and experimental conditions.
- Possible Cause 3: Off-target effects or cellular resistance.
- Solution 3:
  - Perform dose-response experiments to determine the optimal concentration for your assay.

- Consider potential resistance mechanisms in your cell line, which may require higher concentrations or combination treatments.

Issue 3: High background signal or artifacts in in vitro kinase assays.

- Possible Cause: The concentration of ATP in the assay may be affecting the apparent potency of the inhibitor.
- Solution:
  - For ATP-competitive inhibitors, the measured IC<sub>50</sub> value is dependent on the ATP concentration. It is recommended to perform kinase assays at an ATP concentration that is close to the K<sub>m</sub> value for the specific kinase to obtain more comparable and relevant data.

[\[4\]](#)

## Experimental Protocols

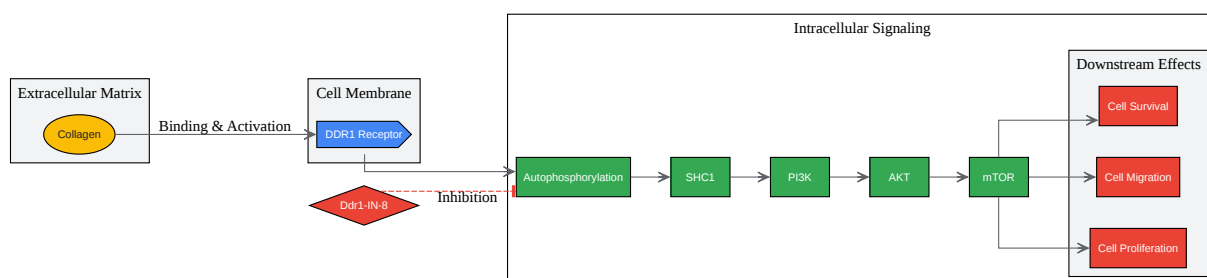
### Representative Protocol for In Vitro DDR1 Inhibition Assay

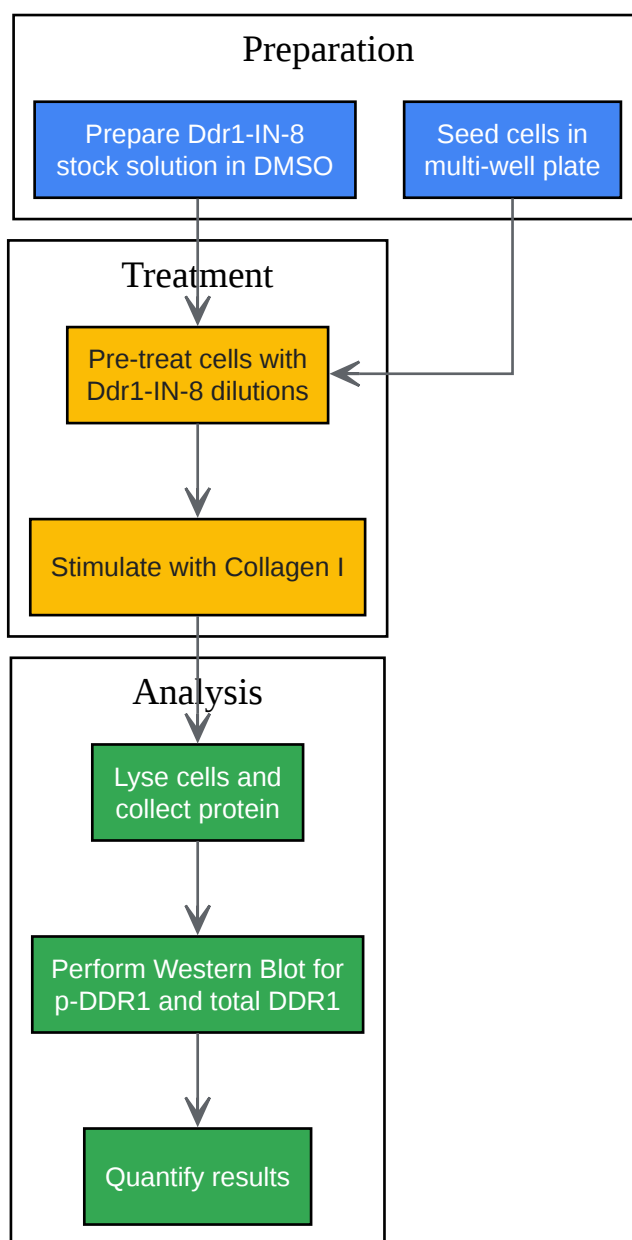
This protocol is adapted from a general procedure for testing DDR1 inhibitors and may need to be optimized for your specific experimental setup.

- Cell Seeding: Seed cells (e.g., U2OS cells overexpressing DDR1) in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
- Inhibitor Pre-treatment: The following day, pre-treat the cells with varying concentrations of **Ddr1-IN-8** for 1 hour. Include a vehicle control (DMSO).
- Collagen Stimulation: Induce DDR1 activation by adding collagen I to the media at a final concentration of 10 µg/mL and incubate for 2 hours.
- Cell Lysis: Wash the cells three times with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Western Blot Analysis:
  - Determine the protein concentration of the cell lysates.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-DDR1 (to assess inhibition) and total DDR1 (as a loading control).
- Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the bands.
- Quantify the band intensities to determine the extent of inhibition at different **Ddr1-IN-8** concentrations.

## Visualizations





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